Bis(4-(9H-[3,9'-bicarbazol]-9-yl)phenyl)methanone
CAS No.:
Cat. No.: VC20496777
Molecular Formula: C61H38N4O
Molecular Weight: 843.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C61H38N4O |
|---|---|
| Molecular Weight | 843.0 g/mol |
| IUPAC Name | bis[4-(3-carbazol-9-ylcarbazol-9-yl)phenyl]methanone |
| Standard InChI | InChI=1S/C61H38N4O/c66-61(39-25-29-41(30-26-39)62-57-23-11-5-17-49(57)51-37-43(33-35-59(51)62)64-53-19-7-1-13-45(53)46-14-2-8-20-54(46)64)40-27-31-42(32-28-40)63-58-24-12-6-18-50(58)52-38-44(34-36-60(52)63)65-55-21-9-3-15-47(55)48-16-4-10-22-56(48)65/h1-38H |
| Standard InChI Key | IFDVQVBCIBAMQB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC5=C(C=C4)N(C6=CC=CC=C65)C7=CC=C(C=C7)C(=O)C8=CC=C(C=C8)N9C1=C(C=C(C=C1)N1C2=CC=CC=C2C2=CC=CC=C21)C1=CC=CC=C19 |
Introduction
Chemical Structure and Molecular Properties
Bis(4-(9H-[3,9'-bicarbazol]-9-yl)phenyl)methanone features a central methanone group flanked by two phenyl rings, each substituted with a bicarbazole moiety. The bicarbazole units are interconnected through 3,9'-linkages, creating a planarized backbone that enhances π-conjugation and intramolecular charge transfer (ICT). Key structural attributes include:
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HOMO/LUMO Levels:
The compound’s extended conjugation system and electron-deficient carbonyl group contribute to its high thermal stability () and suitability for vacuum-deposited OLED layers .
Synthesis and Characterization
Synthetic Routes
The synthesis typically involves multi-step cross-coupling reactions. A representative pathway includes:
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Buchwald-Hartwig Amination:
Palladium-catalyzed coupling of 3,6-dibromo-9-phenylcarbazole with 4-bromobenzophenone yields intermediate bis(4-bromophenyl)methanone derivatives . -
Suzuki-Miyaura Coupling:
Reaction with 9H-carbazol-3-ylboronic acid introduces bicarbazole substituents .
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Reactants: 3,6-dibromo-9-phenylcarbazole (60 g, 0.15 mol), 4-bromobenzophenone (equimolar).
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Catalyst: Pd(PPh) (2.2 mmol).
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Conditions: Reflux in THF/EtOH (3:1) with KCO (224.8 mmol) for 6 hours.
Spectroscopic Analysis
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: Peaks at δ 8.45 (s, aromatic protons), 7.70–6.80 (m, bicarbazole and phenyl groups) .
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FT-IR: , .
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Mass Spectrometry: ESI-MS confirms molecular ion peak at m/z 816.98 .
Photophysical and Electronic Properties
TADF Mechanism
The compound exhibits a small singlet-triplet energy gap (), enabling efficient reverse intersystem crossing (RISC). Key parameters include:
Solubility and Stability
Applications in OLEDs
Device Architecture
When used as an emissive layer host, the compound demonstrates:
Comparative Performance
Bis(4-(9H-[3,9'-bicarbazol]-9-yl)phenyl)methanone outperforms conventional hosts like CBP (4,4'-bis(N-carbazolyl)-1,1'-biphenyl) in efficiency and operational stability due to reduced excimer formation .
Challenges and Future Directions
Limitations
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Synthetic Complexity: Multi-step synthesis lowers scalability .
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Cost: High-purity grades (>98%) are expensive due to rigorous purification .
Research Opportunities
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